molecular formula C6H3BrClFMg B3041918 3-Chloro-4-fluorophenylmagnesium bromide CAS No. 413589-34-1

3-Chloro-4-fluorophenylmagnesium bromide

Cat. No.: B3041918
CAS No.: 413589-34-1
M. Wt: 233.75 g/mol
InChI Key: RRDNWGDDABSJNJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-fluorophenylmagnesium bromide is a Grignard reagent . It has an empirical formula of C6H3BrClFMg and a molecular weight of 233.75 . This compound is typically used in laboratory settings and for the synthesis of various substances .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a phenylmagnesium bromide group . The InChI string is InChI=1S/C6H3ClF.BrH.Mg/c7-5-3-1-2-4-6(5)8;;/h2-4H;1H;/q;;+1/p-1 .


Physical and Chemical Properties Analysis

This compound is a 0.5 M solution in tetrahydrofuran (THF) . It has a boiling point of 65 °C and a density of 0.966 g/mL at 25 °C .

Scientific Research Applications

Chemoselectivity in Grignard Reagent Formation

A study by Hein, Kopitzke, Nalli, Esselman, and Hill (2015) highlights the use of 3-Chloro-4-fluorophenylmagnesium bromide in a Grignard experiment for undergraduate chemistry courses. The experiment involved synthesizing fluorinated alcohol or benzoic acid using a dihalogenated Grignard reagent, with students predicting the chemoselectivity of the reagent formation. The process also included analysis using NMR, EI–MS, and IR data (Hein, Kopitzke, Nalli, Esselman, & Hill, 2015).

NIR Region Fluoride Sensor

Zou, Liu, Mack, Wang, Tian, Lu, Li, and Shen (2014) described the creation of a novel NIR region fluoride sensor using an arylmagnesium bromide. This sensor displayed a specific, rapid colorimetric and fluorescence response to fluoride ions in solution and in living cells (Zou et al., 2014).

Enantioselective Synthesis in Paroxetine Preparation

Murthy, Rey, and Tjepkema (2003) explored the asymmetric conjugate addition reaction between 4-fluorophenylmagnesium bromide and various chiral substrates for the synthesis of a key intermediate in the preparation of paroxetine, a widely used antidepressant (Murthy, Rey, & Tjepkema, 2003).

Electrophilicity in Organic Compounds

Lur'e, Gal'pern, Gambaryan, Rokhlin, and Mysov (1980) studied the interaction of fluorophenylmagnesium bromides with various compounds, providing insights into the electrophilicity of these compounds. Their research contributed to understanding the molecular behavior of these organomagnesium compounds (Lur'e et al., 1980).

Synthesis of Polyimides with High Refractive Index

Kim, Ku, Goh, Yeo, Ko, and You (2018) used a Grignard reaction involving 4-fluorophenylmagnesium bromide for synthesizing polyimides with outstanding thermal properties and high refractive index. This application is significant in the field of materials science (Kim et al., 2018).

Safety and Hazards

This compound is classified as highly flammable and harmful if swallowed. It can cause severe skin burns and eye damage. It may also cause respiratory irritation and is suspected of causing cancer . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

magnesium;1-chloro-2-fluorobenzene-5-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF.BrH.Mg/c7-5-3-1-2-4-6(5)8;;/h2-4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDNWGDDABSJNJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=[C-]1)Cl)F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380833
Record name Magnesium bromide 3-chloro-4-fluorobenzen-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

413589-34-1
Record name Magnesium bromide 3-chloro-4-fluorobenzen-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-fluorophenylmagnesium bromide
Reactant of Route 2
3-Chloro-4-fluorophenylmagnesium bromide
Reactant of Route 3
3-Chloro-4-fluorophenylmagnesium bromide
Reactant of Route 4
3-Chloro-4-fluorophenylmagnesium bromide
Reactant of Route 5
3-Chloro-4-fluorophenylmagnesium bromide
Reactant of Route 6
3-Chloro-4-fluorophenylmagnesium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.